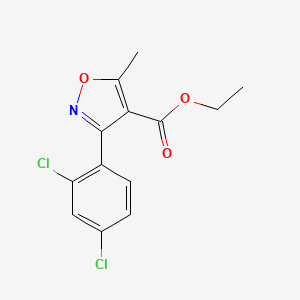
2-Chloro-1-isothiocyanato-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-isothiocyanato-3-methylbenzene is an organic compound with the molecular formula C8H6ClNS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isothiocyanate group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-1-isothiocyanato-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-methylbenzylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane under anhydrous conditions. The reaction proceeds as follows:
2-Chloro-3-methylbenzylamine+Thiophosgene→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound may involve the chlorination of 3-methylbenzene followed by the introduction of the isothiocyanate group. This process is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-isothiocyanato-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or isothioureas.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Addition Reactions: Formation of thioureas or isothioureas.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-isothiocyanato-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-1-isothiocyanato-3-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the chlorine and methyl substituents.
2-Chloro-1-isothiocyanato-4-methylbenzene: Similar structure but with the methyl group in a different position.
1-Chloro-2-isothiocyanato-3-methylbenzene: Positional isomer with the chlorine and isothiocyanate groups swapped.
Uniqueness
2-Chloro-1-isothiocyanato-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both chlorine and isothiocyanate groups makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
519169-07-4 |
|---|---|
Molekularformel |
C8H6ClNS |
Molekulargewicht |
183.66 g/mol |
IUPAC-Name |
2-chloro-1-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6ClNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
XQQWTOJRRSBQOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)









![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
